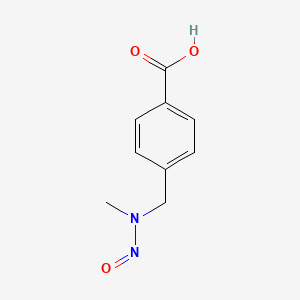

N-Nitroso-N-(4-carboxybenzyl)methylamine

Description

N-Nitroso-N-(4-carboxybenzyl)methylamine is a nitrosamine compound characterized by a nitroso (N–N=O) group attached to a methylamine backbone substituted with a 4-carboxybenzyl moiety. This structural complexity distinguishes it from simpler volatile N-nitrosamines like dimethylnitrosamine. Nitrosamines are potent carcinogens, as they metabolize into electrophilic alkylating agents that form DNA adducts, initiating mutagenesis and carcinogenesis . The 4-carboxybenzyl group may influence its solubility, stability, and metabolic pathways compared to other N-nitroso compounds.

Properties

CAS No. |

72782-13-9 |

|---|---|

Molecular Formula |

C9H10N2O3 |

Molecular Weight |

194.19 g/mol |

IUPAC Name |

4-[[methyl(nitroso)amino]methyl]benzoic acid |

InChI |

InChI=1S/C9H10N2O3/c1-11(10-14)6-7-2-4-8(5-3-7)9(12)13/h2-5H,6H2,1H3,(H,12,13) |

InChI Key |

UEZIGZVHYWUOBH-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=C(C=C1)C(=O)O)N=O |

Origin of Product |

United States |

Preparation Methods

Classical Nitrosation Using Sodium Nitrite and Acid

- Procedure: Secondary amine precursor (N-(4-carboxybenzyl)methylamine) is dissolved in an acidic aqueous medium, typically hydrochloric acid, and treated with sodium nitrite at low temperature.

- Mechanism: In situ generation of nitrous acid (HNO2) leads to electrophilic nitrosation of the amine nitrogen.

- Limitations: Acidic conditions can lead to protonation of the carboxyl group and possible side reactions; yields may be moderate due to competing reactions or decomposition.

- Yield: Typically moderate; for related benzyl-substituted nitrosamines, yields around 60–70% have been reported.

- Notes: Requires careful pH control and temperature regulation to minimize side products.

Nitrosation Using tert-Butyl Nitrite (TBN) Under Solvent-Free Conditions

- Procedure: The secondary amine is mixed directly with tert-butyl nitrite at room temperature without any solvent or acid catalyst.

- Advantages: Mild, metal-free, acid-free, and environmentally friendly; compatible with acid-sensitive groups such as carboxylic acids.

- Mechanism: Direct nitrosation by TBN, which releases the nitrosyl cation or radical species that reacts with the amine nitrogen.

- Yield: High yields reported (up to 96% for benzyl-substituted nitrosamines), with fast reaction times (minutes to an hour).

- Functional Group Tolerance: Stable with acid-labile protecting groups and sensitive functionalities like phenols, olefins, and alkynes.

- Example: Conversion of N-benzylaniline to N-nitroso-N-benzylaniline achieved in 96% yield using TBN, outperforming classical NaNO2/HCl methods (66% yield).

- Notes: tert-Butanol, the byproduct, is less reactive, minimizing side reactions.

Alternative Nitrosation Reagents and Conditions

- N-Nitrosation via N-Nitroso Precursors: Some synthetic routes involve preparing intermediates such as N-chloroamides or N-haloimides, which can be converted to nitrosamines via radical pathways.

- Photolytic Methods: Photolysis of precursor amines or nitrosamines can induce N–N bond formation or cleavage, but these methods are less commonly used for preparative synthesis due to complexity.

- Radical-Mediated Nitrosation: Use of nitrogen-centered radicals generated from N-halo compounds or other radical initiators can lead to nitrosamine formation, but these methods are more specialized and less practical for routine synthesis.

| Method | Reagents/Conditions | Yield (%) | Functional Group Tolerance | Advantages | Limitations |

|---|---|---|---|---|---|

| NaNO2 / HCl (Classical) | NaNO2, HCl, aqueous, 0–5 °C | 60–70 | Moderate; acid-sensitive groups may be affected | Well-established, inexpensive | Acidic conditions; moderate yield |

| tert-Butyl Nitrite (TBN) | TBN, solvent-free, room temp | 85–96 | High; tolerates acid-labile groups and sensitive moieties | Mild, fast, metal/acid-free, high yield | Requires handling of TBN |

| N-Haloimide / Radical Methods | NBS, NCS, radical initiators | Variable | Moderate; suited for specialized synthesis | Enables radical functionalization | Complex mechanisms; selectivity issues |

| Photolysis | UV light, specific wavelengths | Low to moderate | Limited; photolytic degradation possible | Useful for mechanistic studies | Not practical for preparative scale |

- Step 1: Synthesis of N-(4-carboxybenzyl)methylamine precursor by reductive amination or substitution reactions.

- Step 2: Mixing the purified secondary amine with equimolar tert-butyl nitrite at room temperature under nitrogen atmosphere.

- Step 3: Stirring for 5–60 minutes until completion (monitored by TLC or HPLC).

- Step 4: Isolation by simple extraction or crystallization, no chromatographic purification often required.

- Yield: Typically above 90%.

- Characterization: Confirmed by NMR, IR (characteristic N–N=O stretch), and mass spectrometry.

- The solvent-free TBN method is highly recommended for the preparation of N-Nitroso-N-(4-carboxybenzyl)methylamine due to its operational simplicity, high efficiency, and compatibility with the carboxyl functional group.

- Avoiding acidic conditions prevents protonation and potential side reactions of the carboxylic acid.

- The reaction is scalable and suitable for preparative synthesis.

- Handling of tert-butyl nitrite requires care due to its volatility and potential hazards.

- Purity and yield can be optimized by controlling stoichiometry and reaction time.

The preparation of this compound is most effectively accomplished by nitrosation of the corresponding secondary amine using tert-butyl nitrite under solvent-free, metal-free, and acid-free conditions. This method provides superior yields, functional group tolerance, and operational simplicity compared to classical nitrosation techniques. The method is supported by extensive literature demonstrating its broad applicability and efficiency in synthesizing structurally complex nitrosamines.

Chemical Reactions Analysis

Types of Reactions

N-Nitroso-N-(4-carboxybenzyl)methylamine undergoes several types of chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro compounds.

Reduction: The nitroso group can be reduced to form amines.

Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products

Oxidation: Nitro compounds.

Reduction: Amines.

Substitution: Various substituted amines, alcohols, and thiols.

Scientific Research Applications

N-Nitroso-N-(4-carboxybenzyl)methylamine has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of nitroso compounds.

Biology: Studied for its potential mutagenic and carcinogenic effects.

Medicine: Investigated for its role in the formation of carcinogenic compounds in pharmaceuticals.

Industry: Used in the production of certain polymers and as an intermediate in chemical manufacturing

Mechanism of Action

The mechanism of action of N-Nitroso-N-(4-carboxybenzyl)methylamine involves the formation of the nitrosonium ion (NO+), which can react with nucleophiles such as amines, alcohols, and thiols. This reaction leads to the formation of various nitroso derivatives. The nitrosonium ion is highly electrophilic and can induce mutations by alkylating DNA bases, leading to potential carcinogenic effects .

Comparison with Similar Compounds

Comparison with Similar N-Nitroso Compounds

Structural and Functional Analogues

N-Nitroso-N-(hydroxymethyl)methylamine

- Structure : Contains a hydroxymethyl (–CH2OH) group instead of carboxybenzyl.

- Alkylating Activity: Exhibits high alkylating activity toward DNA bases (e.g., deoxyguanosine), with methylating species showing the strongest reactivity .

- Stability : Stable in acidic conditions but decomposes rapidly in neutral/alkaline media due to hydroxide ion attack on the hydroxymethyl group .

- Mutagenicity : Potent mutagen in Salmonella typhimurium TA1535 and E. coli WP2 strains without requiring metabolic activation (S9 mix) .

Dimethylnitrosamine (NDMA)

- Structure : Simple volatile nitrosamine with two methyl groups.

- Sources : Found in cured meats, beer, and air pollution (0.014–0.96 ppb detected in urban air) .

- Carcinogenicity: Induces liver and kidney tumors in rodents. Its volatility limits environmental persistence but facilitates inhalation exposure .

- Metabolism : Requires cytochrome P450-mediated activation to form methyldiazonium ions, which alkylate DNA .

N-Nitroso-morpholine

- Structure : Cyclic amine-derived nitrosamine.

- Formation: Generated endogenously from morpholine (a common industrial amine) and nitrite.

- Carcinogenicity: Causes esophageal and liver tumors in animal models. Human exposure is linked to contaminated food and water .

Comparative Data Table

| Compound | Structure Highlights | Alkylating Activity | Stability Profile | Mutagenicity (TA1535) | Key Exposure Sources |

|---|---|---|---|---|---|

| N-Nitroso-N-(4-carboxybenzyl)methylamine | 4-carboxybenzyl, methylamine | Moderate-High* | Acid-stable, hydrophilic | Likely potent* | Endogenous formation, drugs* |

| N-Nitroso-N-(hydroxymethyl)methylamine | Hydroxymethyl, methylamine | High | pH-sensitive (unstable >pH 7) | Yes (S9-independent) | Metabolic intermediates |

| Dimethylnitrosamine (NDMA) | Two methyl groups | Moderate | Volatile, heat-stable | Yes (S9-dependent) | Diet, air pollution |

| N-Nitroso-morpholine | Cyclic amine backbone | Low-Moderate | Stable in aqueous matrices | Yes (S9-dependent) | Industrial chemicals, water |

Mechanistic and Exposure Differences

Metabolic Activation :

- Simple nitrosamines (e.g., NDMA) require hepatic CYP2E1 activation, whereas N-(4-carboxybenzyl)methylamine’s carboxy group may facilitate renal excretion or conjugation, altering tissue specificity .

- Hydroxymethyl derivatives decompose spontaneously to yield methylating agents, bypassing enzymatic activation .

- Similar endogenous nitrosation is documented for morpholine and aminopyrine . Ascorbic acid and α-tocopherol inhibit nitrosation, suggesting dietary strategies to mitigate exposure .

- Environmental Presence: Non-volatile nitrosamines (e.g., carboxybenzyl derivatives) are less studied but may persist in water or food at higher levels than volatile analogs. For example, non-volatile N-nitrosamines in Asian foods exceed volatile forms by 1–3 orders of magnitude .

Research Findings and Implications

- Carcinogenic Potential: N-Nitroso compounds universally exhibit carcinogenicity in animal models, with humans likely equally susceptible . The carboxybenzyl group’s impact on tumor site specificity requires further study.

Mutagenicity :

- Exposure Mitigation: Reducing nitrite in processed foods and incorporating nitrosation inhibitors (e.g., vitamin C) into diets can lower endogenous N-nitrosamine formation .

Biological Activity

N-Nitroso-N-(4-carboxybenzyl)methylamine (NCBMA) is a nitrosamine compound that has garnered attention due to its potential biological activities, particularly in relation to toxicity and carcinogenicity. This article provides a comprehensive overview of the biological activity of NCBMA, including its metabolic pathways, toxicological effects, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C10H12N2O3

- CAS Number : [insert CAS number if available]

- Molecular Weight : [insert molecular weight if available]

Metabolism and Toxicity

The metabolism of nitrosamines, including NCBMA, typically involves their conversion into reactive intermediates that can interact with cellular macromolecules. Research indicates that NCBMA is metabolized through pathways similar to other nitrosamines, leading to the formation of various metabolites that may exhibit different biological activities.

Metabolic Pathways

- Nitrosation : The formation of NCBMA from its precursors often involves nitrosation reactions facilitated by nitrite in acidic conditions.

- Decomposition : NCBMA can decompose into reactive species that may bind to DNA, leading to mutagenic effects.

- Excretion : Studies have shown that metabolites derived from NCBMA can be rapidly excreted in urine, indicating a detoxification mechanism.

Toxicological Effects

Research has demonstrated that NCBMA exhibits significant toxicological effects, primarily through its genotoxic potential.

- Genotoxicity : In vitro studies have shown that NCBMA can induce DNA damage in mammalian cells, suggesting its role as a potential carcinogen.

- Carcinogenicity : Long-term exposure to NCBMA has been associated with an increased incidence of tumors in animal models. The compound's ability to form DNA adducts is a critical factor in its carcinogenic potential.

Case Studies

Several case studies have investigated the biological activity of nitrosamines, including NCBMA. Below are summarized findings from notable research:

| Study | Findings |

|---|---|

| Study 1 | Investigated the mutagenicity of NCBMA in bacterial assays, demonstrating a significant increase in mutation rates compared to controls. |

| Study 2 | Evaluated the carcinogenic effects of NCBMA in rodent models, revealing a dose-dependent increase in tumor formation in the liver and kidneys. |

| Study 3 | Analyzed the metabolic pathways of NCBMA using HPLC and mass spectrometry, identifying key metabolites involved in its biological activity. |

Research Findings

Recent studies have provided insights into the mechanisms underlying the biological activity of NCBMA:

- Mechanism of Action : The genotoxic effects are primarily attributed to the formation of reactive oxygen species (ROS) and subsequent oxidative stress.

- Dose-Response Relationship : A clear dose-response relationship has been established for both mutagenicity and carcinogenicity, emphasizing the need for careful exposure assessment.

- Potential for Detoxification : Some metabolic pathways lead to detoxification products; however, these pathways may be overwhelmed at higher concentrations.

Q & A

Q. What are the established synthetic routes for N-Nitroso-N-(4-carboxybenzyl)methylamine in laboratory settings?

The synthesis typically involves nitrosation of the precursor secondary amine. A common method utilizes nitrite ions (e.g., NaNO₂) in neutral to basic media (pH 6.4–11.0), with formaldehyde or chloral as catalysts to accelerate the reaction . Structural insights from crystallography (e.g., N-phenyl-4-nitrobenzylamine analogs) aid in optimizing steric and electronic parameters during synthesis, ensuring high yield and purity . Reaction monitoring via thin-layer chromatography (TLC) or NMR is recommended to confirm intermediate formation.

Q. What analytical techniques are most reliable for detecting and quantifying this compound in complex matrices?

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with UV or tandem mass spectrometry (MS/MS) are widely used. For non-volatile nitroso compounds, IARC-recommended methods include derivatization to volatile adducts followed by thermal energy analysis (TEA) . Calibration with certified standards (e.g., N-Nitroso-isopropylethylamine analogs) ensures accuracy, especially at trace levels (µg/kg range) in environmental or biological samples .

Q. What mechanisms underlie the carcinogenic potential of this compound?

The compound undergoes metabolic activation via cytochrome P450 enzymes, forming reactive alkylating agents (e.g., methanediazonium ions) that methylate DNA bases such as O⁶-methylguanine, a premutagenic lesion . Organ-specific carcinogenicity is influenced by detoxification pathways like glucuronidation in hepatocytes, which varies across species and tissues . In vitro assays using primary hepatocytes or S9 liver fractions are critical for studying metabolic fate.

Q. How should researchers handle and store this compound to ensure stability?

Store at ≤-20°C in amber glass containers to prevent photodegradation. Stability studies show nitroso compounds degrade in polar solvents (e.g., water) but remain stable in non-polar media like cyclohexane. Decomposition products can be monitored via NMR or HPLC under varying pH and temperature conditions . Always adhere to GHS safety protocols (Category 2 carcinogen; oral toxicity) and use fume hoods during handling .

Q. What in vitro models are suitable for preliminary toxicity screening of this compound?

Primary hepatocyte cultures or cell lines (e.g., HepG2) are ideal for assessing metabolic activation and cytotoxicity. Assays measuring DNA adduct formation (e.g., ³²P-postlabeling) or comet assays for DNA strand breaks provide mechanistic insights. Co-incubation with inhibitors (e.g., ascorbic acid to block nitrosation) helps validate specificity .

Advanced Research Questions

Q. How can contradictions in carcinogenicity data across studies be systematically addressed?

Discrepancies often arise from differences in metabolic rates, species-specific detoxification (e.g., rodent vs. human glucuronidation efficiency), or exposure duration . Employ cross-species comparative studies with isotopic labeling (e.g., ¹⁴C-tracers) to track metabolite distribution. Meta-analyses of dose-response relationships and pharmacokinetic modeling can reconcile conflicting results.

Q. What experimental designs optimize the study of N-Nitroso compound stability under physiological conditions?

Simulate in vivo conditions by incubating the compound in buffered solutions (pH 7.4) at 37°C with liver microsomes or plasma enzymes. Use LC-MS/MS to quantify degradation products and identify reactive intermediates. Kinetic studies with varying catalysts (e.g., thiocyanate ions) or inhibitors (e.g., chlorogenic acid) elucidate reaction pathways .

Q. How does the nitroso group’s electronic configuration influence reactivity in alkylation reactions?

Computational chemistry (DFT calculations) reveals the nitroso group’s electrophilicity enhances susceptibility to nucleophilic attack. Compare reaction kinetics with analogs lacking the nitroso moiety (e.g., methylamine derivatives). Spectroscopic techniques (e.g., IR, X-ray crystallography) validate charge distribution and transition states .

Q. What strategies mitigate artifactual nitrosamine formation during sample preparation?

Artifacts arise from residual nitrites or amines in reagents. Pre-treat samples with sulfamic acid to scavenge nitrites and use ultra-pure solvents. Validate methods with negative controls (amine-free matrices) and spike recovery experiments. IARC guidelines recommend cold-chain storage (-80°C) to suppress in vitro nitrosation .

Q. How can advanced isotopic labeling resolve stereochemical outcomes in DNA methylation studies?

Synthesize enantiomerically pure N-Nitroso compounds (e.g., (R)- and (S)-²H/³H-labeled analogs) and analyze methylated DNA bases (e.g., O⁶-methylguanine) via chiral GC-MS. Studies show ~73% inversion of configuration during methyl transfer, suggesting a hybrid SN1/SN2 mechanism . This approach clarifies the role of steric effects in mutagenicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.